(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate
CAS No.:
Cat. No.: VC15790040
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1 |
| Standard InChI Key | SUGHGXRTEJXEIS-SNVBAGLBSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC=C(C=C1)CO)N |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)CO)N |
Introduction
Chemical Identity and Structural Features
The compound (R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate has the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. Its IUPAC name, methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate, reflects its stereochemistry and functional groups:
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A chiral center at the C2 position (R-configuration) critical for enantioselective interactions.
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A hydroxymethyl group (-CH₂OH) on the para position of the phenyl ring, enhancing solubility and hydrogen-bonding potential.
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A methyl ester moiety (-COOCH₃) influencing metabolic stability and bioavailability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₃ | |
| Molecular Weight | 209.24 g/mol | |
| Chiral Center | C2 (R-configuration) | |
| Functional Groups | Amino, hydroxymethyl, ester |
The compound’s stereochemistry is pivotal for its biological activity, as enantiomeric purity often determines receptor binding affinity .
Synthesis and Stereochemical Considerations
Synthesizing (R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate requires strategies that ensure high enantiomeric excess (ee). Industrial and academic protocols typically employ:
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Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes or organocatalysts, induce stereoselectivity during the formation of the amino ester backbone.
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Resolution Techniques: Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) separates enantiomers post-synthesis.
A notable challenge is preserving the hydroxymethyl group’s integrity under reaction conditions. Protective groups like silyl ethers or acetals are often employed to prevent oxidation or undesired side reactions . For example, deuterated analogs synthesized via isotopic labeling (e.g., propan-2-yl-D₇) demonstrate the compound’s adaptability in tracer studies .
| Target | Mechanism | Potential Application |
|---|---|---|
| NMDA Receptors | Allosteric modulation | Neuroprotection |
| COX-2 Enzyme | Competitive inhibition | Anti-inflammatory therapy |
| Cytokine Release | Downregulation of TNF-α/IL-6 | Autoimmune disease management |
Applications in Drug Development
Prodrug Design
The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This enhances membrane permeability and delays metabolic clearance, extending therapeutic effects .
Isotopic Labeling for Metabolic Studies
Deuterated variants (e.g., propan-2-yl-D₇) enable tracking via mass spectrometry or NMR, elucidating metabolic pathways and pharmacokinetic profiles . Such studies are critical for optimizing dosage regimens and minimizing off-target effects.
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